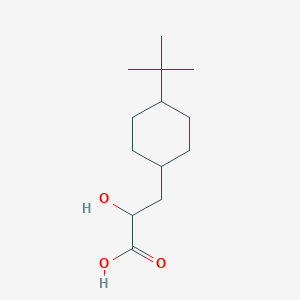

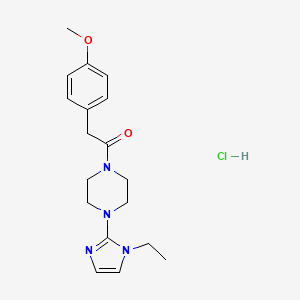

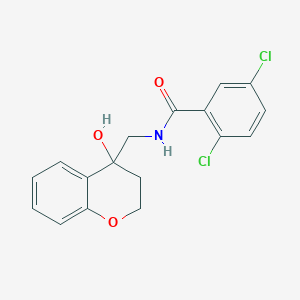

3-(4-Tert-butylcyclohexyl)-2-hydroxypropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 4-tertiary butyl cyclohexaneacetic acid involves adding sodium hydride into dried tetrahydrofuran, stirring the mixture and reducing the temperature to 0 DEG C, adding triethyl phosphonoacetate and stirring the mixture, adding a tetrahydrofuran solution of 4-tertiary butyl cyclohexanone, and raising the temperature to room temperature and stirring the mixture .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various techniques. For example, the molecular formula of 4-tert-Butylcyclohexene is C10H18 , and that of trans-4-tert-Butylcyclohexanol is C10H20O . The 3D structure of these compounds can be viewed using specific software .Chemical Reactions Analysis

The chemical reactions involving these compounds are complex and depend on various factors. For instance, tert-butylcyclohexanes with a leaving group locked in the equatorial position undergo E1 reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds vary. For example, 4-tert-Butylcyclohexyl acetate has a molecular weight of 198.30 , and its density is 0.934 g/mL at 25 °C .科学的研究の応用

Hydroxycinnamic Acids and Antioxidant Activities

Hydroxycinnamic acids, including ferulic, coumaric, caffeic, and sinapic acids, are widely distributed in plant phenylpropanoids and demonstrate significant antioxidant activities. These compounds exhibit their antioxidant potential by scavenging various radicals and acting as reducing agents. Notably, ferulic acid and its derivatives have shown potent antioxidant activity in both in vitro and in vivo systems. Similarly, caffeic acid and its derivatives are recognized for their antioxidant properties, with caffeic acid being the most effective among major hydroxycinnamic acids. The structural effects on the potency of antioxidant activity of hydroxycinnamates highlight the importance of specific configurations for enhanced activity (Shahidi & Chandrasekara, 2010).

Biological Activities of p-Coumaric Acid and Its Conjugates

p-Coumaric acid and its conjugates exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anti-cancer effects. These activities are attributed to the structure of p-coumaric acid and its ability to form conjugates with various molecules, significantly enhancing its biological efficacy. Despite its high biological activity, the absorption of its conjugates remains a challenge, suggesting a need for further research to optimize their therapeutic potential (Pei, Ou, Huang, & Ou, 2016).

Environmental Presence and Effects of Parabens

Research on parabens, which are esters of para-hydroxybenzoic acid, indicates their widespread presence in the environment due to their use in various consumer products. Despite their relative biodegradability, parabens persist in surface water and sediments, raising concerns about their potential endocrine-disrupting effects. The ubiquity of methylparaben and propylparaben, in particular, reflects their common use and continuous introduction into ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).

Lactic Acid Biotechnological Routes

Lactic acid serves as a precursor for several valuable chemicals, highlighting its importance beyond its primary use. Through both chemical and biotechnological routes, lactic acid can be transformed into compounds like pyruvic acid, acrylic acid, and lactate ester, underscoring its versatility and potential for contributing to green chemistry (Gao, Ma, & Xu, 2011).

Safety and Hazards

特性

IUPAC Name |

3-(4-tert-butylcyclohexyl)-2-hydroxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-13(2,3)10-6-4-9(5-7-10)8-11(14)12(15)16/h9-11,14H,4-8H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTWPXYTJNVKRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)CC(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Tert-butylcyclohexyl)-2-hydroxypropanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2812385.png)

![4-(4-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2812392.png)

![2-(4-methoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2812395.png)

![2-chloro-N-[2-(1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2812401.png)

![N-Ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2812404.png)

![7-Methylbenzo[d][1,2,3]thiadiazole](/img/structure/B2812408.png)